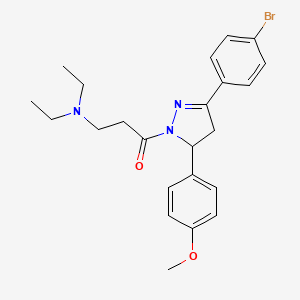

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that appears to be related to the quinazoline and oxadiazole families. Quinazoline derivatives are known for their wide range of biological activities, including kinase inhibition, which is crucial in the treatment of various diseases such as cancer. The oxadiazole moiety is also a significant pharmacophore in medicinal chemistry, often contributing to the bioactivity of the compounds in which it is present.

Synthesis Analysis

The synthesis of related quinazoline derivatives has been reported in the literature. For instance, the synthesis of hydroquinazoline-2,5-diones has been achieved using a Bronsted acidic ionic liquid in the presence of chlorotrimethylsilane as a catalyst under thermal and solvent-free conditions, which suggests a potential pathway for synthesizing the compound . Additionally, the synthesis of 1,2,3,4-tetrahydrobenz[g]isoquinoline-5,10-diones through an activated Pictet-Spengler reaction followed by oxidation indicates the versatility of methods available for constructing complex quinazoline scaffolds .

Molecular Structure Analysis

The molecular structure of the compound likely features a quinazoline core with a 1,2,4-oxadiazole ring attached to the 3-position via a methylene linker. The presence of 3,4-dimethoxyphenyl and isopropyl groups suggests potential interactions with biological targets, such as hydrogen bonding and hydrophobic interactions, which could be crucial for its activity. The synthesis of similar structures, such as 3,3'-biquinazoline-4,4'-diones and 1,3,4-oxadiazoles from isatoic anhydride, provides insight into the possible electronic and steric effects that these substituents may impart on the molecule .

Chemical Reactions Analysis

The compound's chemical reactivity would be influenced by the functional groups present. The oxadiazole ring is known for its participation in nucleophilic substitution reactions, which could be a key step in further derivatization or in its mode of action. The synthesis of 1,3,4-oxadiazolo[3,2-b]isoquinoline derivatives from homophthalic anhydride demonstrates the potential for creating diverse heterocyclic systems that could be related to the target compound .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to low solubility in water, potential for crystallinity, and stability under standard conditions. The presence of dimethoxy groups could increase solubility in organic solvents, and the isopropyl group might affect the compound's lipophilicity, which is important for its pharmacokinetic profile.

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives Synthesis

Quinazoline derivatives are of significant interest due to their diverse biological activities. For instance, Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles has been developed, highlighting a method for synthesizing key intermediates for drugs like Prazosin, Bunazosin, and Doxazosin (Patil, Tambade, Jagtap, & Bhanage, 2008). This process emphasizes the relevance of quinazoline derivatives in pharmaceutical synthesis.

Crystal Structure Analysis

Research on the crystal structure of quinazoline derivatives provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential interactions in biological systems. A study on the crystal structure of a related quinazoline derivative reveals detailed bond lengths and angles, aiding in the comprehension of its structural characteristics (Candan, Kendi, Yarim, Saraç, & Ertan, 2001).

Novel Quinazoline Derivatives

The synthesis of novel quinazoline derivatives via different chemical reactions showcases the versatility of these compounds in chemical synthesis. Such studies underscore the potential of quinazoline derivatives in creating new molecules with possible therapeutic applications (Chioua, Benabdelouahab, Chioua, Martínez‐Álvarez, & Fernández, 2002).

Wirkmechanismus

Target of Action

The primary targets of this compound are the active pockets of ERK1 and ERK2 . These are key signaling molecules in cancer cell metastasis .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This results in the suppression of the ERKs/RSK2 signaling pathway . It also inhibits NF-κB transactivation activity .

Biochemical Pathways

The compound affects the ERKs/RSK2 signaling pathway . This pathway is crucial in the regulation of cell proliferation, transformation, and cancer cell metastasis . Downstream effects include the inhibition of the production of tumor necrosis factor-α (TNF-α) and prostaglandin E2 (PGE2) .

Result of Action

The molecular and cellular effects of the compound’s action include the dramatic suppression of JB6 Cl41 cell migration enhanced by EGF treatment in a dose-dependent manner . It also results in the inhibition of IκBα phosphorylation at Ser32 , leading to the inhibition of NF-κB activation and cell migration .

Eigenschaften

IUPAC Name |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5/c1-13(2)26-21(27)15-7-5-6-8-16(15)25(22(26)28)12-19-23-20(24-31-19)14-9-10-17(29-3)18(11-14)30-4/h5-11,13H,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJYCOBNDYINRNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B3018163.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B3018169.png)

![benzyl 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3018170.png)